molecular formula C13H17BFNO3 B12853079 2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid

2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid

Cat. No.: B12853079
M. Wt: 265.09 g/mol
InChI Key: WUPGAFQQYJVDKA-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a fluorine atom, a piperidinylcarbonyl group, and a boronic acid moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinylcarbonyl Intermediate: The initial step involves the reaction of 2-methylpiperidine with a suitable acylating agent to form the piperidinylcarbonyl intermediate.

    Introduction of the Fluorine Atom: The intermediate is then subjected to fluorination using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can undergo reduction reactions to modify the piperidinylcarbonyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Modified piperidinylcarbonyl derivatives.

    Substitution: Fluorine-substituted derivatives with various functional groups.

Scientific Research Applications

2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its boronic acid moiety, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid is primarily attributed to its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable in various biochemical applications. The compound can interact with molecular targets such as enzymes, receptors, and proteins, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid stands out due to the specific positioning of the fluorine atom and the piperidinylcarbonyl group on the benzene ring. This unique arrangement influences its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H17BFNO3

Molecular Weight

265.09 g/mol

IUPAC Name

[2-fluoro-5-(2-methylpiperidine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C13H17BFNO3/c1-9-4-2-3-7-16(9)13(17)10-5-6-12(15)11(8-10)14(18)19/h5-6,8-9,18-19H,2-4,7H2,1H3

InChI Key

WUPGAFQQYJVDKA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N2CCCCC2C)F)(O)O

Origin of Product

United States

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